molecular formula C7H16N2 B8519001 2-Methyl-4-ethylhexahydropyrimidine

2-Methyl-4-ethylhexahydropyrimidine

Cat. No.: B8519001
M. Wt: 128.22 g/mol
InChI Key: SLCHVDWAOLNLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-ethylhexahydropyrimidine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

4-ethyl-2-methyl-1,3-diazinane

InChI

InChI=1S/C7H16N2/c1-3-7-4-5-8-6(2)9-7/h6-9H,3-5H2,1-2H3

InChI Key

SLCHVDWAOLNLDR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC(N1)C

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Sixty grams of 1,3-diaminopentane (96.7% purity, 0.569 mole), 60 g acetonitrile (1.46 moles) and 1 g of wet Raney® nickel (Raney 2800) catalyst were charged to a 300 ml stainless steel autoclave reactor. The mixture was stirred and heated at 90° C. and 500 psig hydrogen pressure for 6 hours. Capillary GC analysis of the cooled product indicated a 36% conversion of 1,3-diaminopentane and 97.4% yield of 2-methyl-4-ethylhexahydropyrimidine. The reactor was recharged with 25 ml (19.5 g) additional acetonitrile and run at 90° C. and 500 psig for 21 hours. Capillary GC analysis of the mixture indicated a 92.1% conversion of 1,3-diaminopentane and 98% yield of 2-methyl-4-ethylhexahydropyrimidine, b.p. 71° C./20 mm Hg. The structure was confirmed by comparison with a mass spectrum of the hexahydropyrimidine obtained by the condensation of 1,3-diaminopentane and acetaldehyde at 50° C.
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Synthesis routes and methods IV

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Ninety grams (96.8% purity, 0.854 mole) 1,3-diaminopentane, 60 g acetonitrile (1.46 moles) and 3 g Cr promoted Raney® cobalt catalyst were charged to a 300 ml autoclave described in Example 1. The mixture was stirred and heated at 90° C. and 650 psig pressure for 5 hours followed by cooling to 25° C. Analysis of the filtered product on a capillary GC column showed a 14% conversion of 1,3-diaminopentane and 96.2% yield of 2-methyl-4-ethylhexahydropyrimidine
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Synthesis routes and methods V

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Ninety grams (96.8% purity, 0.854 mole) 1,3-diaminopentane, 60 g acetonitrile (1.46 moles) and 3 g powdered nickel on alumina catalyst were charged to a 300 ml autoclave described in Example 1. The mixture was stirred and heated at 90° C. and 650 psig pressure for 6 hours followed by cooling to 25° C. Analysis of the filtered product on a capillary GC column showed a 42.9% conversion of 1,3-diaminopentane and 94% yield of 2-methyl-4-ethylhexahydropyrimidine.
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